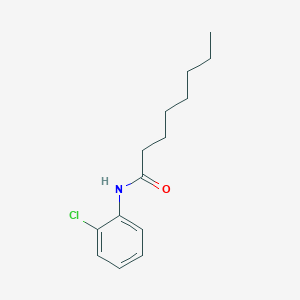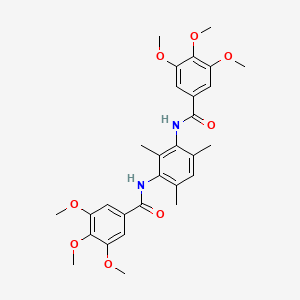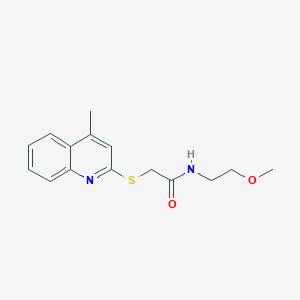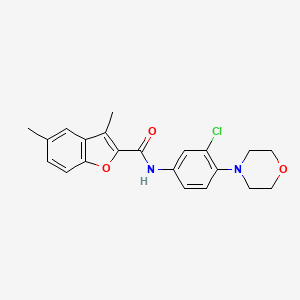![molecular formula C21H14N2O8 B4921121 5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B4921121.png)
5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with nitrophenoxy and carbonyl groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions One common method includes the nitration of phenol to form 4-nitrophenol, followed by its reaction with 3-aminobenzoic acid to introduce the amide linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents.
Major Products
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the carbonyl and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
tert-Butyl carbamate: A carbamate derivative with similar functional groups.
Propriétés
IUPAC Name |
5-[[3-(4-nitrophenoxy)benzoyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O8/c24-19(22-15-9-13(20(25)26)8-14(10-15)21(27)28)12-2-1-3-18(11-12)31-17-6-4-16(5-7-17)23(29)30/h1-11H,(H,22,24)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFLFNQFTAZYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-{[(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4921039.png)

![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)

![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)

![N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4921098.png)
![(4E)-4-[[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B4921109.png)
![3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one](/img/structure/B4921117.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![1,3-dioxo-N-(2-phenylphenyl)-2-[4-[(2-phenylphenyl)carbamoyl]phenyl]isoindole-5-carboxamide](/img/structure/B4921148.png)

![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)
